

# Application Notes and Protocols: Lentiviral Overexpression of Phoenixin-20 in vitro

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## Compound of Interest

Compound Name: Phoenixin-20

Cat. No.: B12373102

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Phoenixin-20** (PNX-20) is a recently identified neuropeptide that plays a significant role in a variety of physiological processes.<sup>[1][2]</sup> It is an amidated 20-amino acid peptide derived from the small integral membrane protein 20 (SMIM20).<sup>[2]</sup> PNX-20 exerts its effects through the G protein-coupled receptor 173 (GPR173).<sup>[1][3]</sup> In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms of PNX-20 action. Lentiviral-mediated overexpression is a powerful tool for robust and long-term expression of PNX-20 in a wide range of cell types, enabling detailed investigation of its downstream effects.

These application notes provide a summary of the in vitro effects of PNX-20 overexpression, detailed protocols for lentiviral transduction and subsequent experimental analyses, and visual representations of the key signaling pathways involved.

## Data Presentation: Quantitative Effects of Phoenixin-20 In Vitro

The following tables summarize the quantitative data from various in vitro studies on the effects of **Phoenixin-20**.

Table 1: Effects of **Phoenixin-20** on Gene and Protein Expression

Cell Type	PNX-20 Concentration	Duration	Target Gene/Protein	Fold Change / Effect	Reference
mHypoA-GnRH/GFP (GnRH neuronal model)	100 nM	6 hours	GnRH mRNA	Increased	[4]
mHypoA-Kiss/GFP (Kisspeptin neuronal model)	100 nM	6 hours	Kiss1 mRNA	Increased	[5][6]
Neuronal M17 cells	5, 10, 20 nM	48 hours	PGC-1 $\alpha$ , NRF-1, TFAM mRNA & protein	Increased	[7][8]
INS-1E (pancreatic $\beta$ -cells)	Not specified	Not specified	Insulin mRNA	Increased	[1]
3T3-L1 (preadipocytes)	Not specified	Not specified	Ppar $\gamma$ , C/ebp $\beta$ , Fabp4 mRNA	Stimulated	[1]
MGN3-1 (mouse stomach endocrine cells)	10 nM, 1000 nM	6 hours	Ghrelin mRNA, GOAT mRNA	Upregulated	[8][9]
STC-1 (mouse enteroendocrine cells)	100 nM	2 hours	Cholecystokinin (CCK) mRNA	Suppressed	[8][9]

Zebrafish Liver (ZFL) cells	Not specified	Not specified	Vitellogenin isoforms, Estrogen receptors (esr2a, esr2b) mRNA	Upregulated	<a href="#">[8]</a> <a href="#">[10]</a>

Table 2: Effects of **Phoenixin-20** on Cellular Processes

Cell Type	PNX-20 Concentration	Duration	Cellular Process	Measurement	Effect	Reference
INS-1E (pancreatic $\beta$ -cells)	Not specified	Not specified	Insulin Secretion	Glucose-stimulated insulin secretion	Enhanced	<a href="#">[1]</a>
INS-1E (pancreatic $\beta$ -cells)	Not specified	Not specified	Cell Proliferation	Not specified	Stimulated	<a href="#">[1]</a>
3T3-L1 (preadipocytes)	Not specified	Not specified	Cell Proliferation & Viability	Not specified	Promoted	<a href="#">[1]</a>
Neuronal M17 cells	5, 10, 20 nM	48 hours	Mitochondrial Respiration	Oxygen consumption rate	Enhanced	<a href="#">[7]</a>
Neuronal M17 cells	5, 10, 20 nM	48 hours	ATP Production	Cellular ATP levels	Increased	<a href="#">[7]</a>
Hypothalamo-neurohypophysial explants	Not specified	Not specified	Vasopressin Release	Vasopressin levels	Stimulated	<a href="#">[7]</a> <a href="#">[11]</a>
Zebrafish follicles	Not specified	Not specified	Oocyte Maturation	Germinal vesicle breakdown	Increased	<a href="#">[10]</a>

## Experimental Protocols

### Protocol 1: Lentiviral Vector Production for Phoenixin-20 Overexpression

This protocol outlines the generation of lentiviral particles containing the **Phoenixin-20** gene.

Materials:

- HEK293T cells
- Lentiviral transfer plasmid encoding human **Phoenixin-20** (pLV-PNX20)
- Lentiviral packaging plasmids (e.g., psPAX2)
- Lentiviral envelope plasmid (e.g., pMD2.G)

- Transfection reagent (e.g., Lipofectamine 3000)
- High-glucose DMEM with 10% FBS
- Opti-MEM
- 0.45 µm syringe filters

Procedure:

- Day 1: Seed HEK293T Cells: Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
- Day 2: Transfection:
  - In a sterile tube, mix the lentiviral plasmids: 10 µg of pLV-PNX20, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 1.5 mL of Opti-MEM.
  - In a separate tube, add 30 µL of transfection reagent to 1.5 mL of Opti-MEM.
  - Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20 minutes at room temperature.
  - Add the mixture dropwise to the HEK293T cells.
- Day 3: Change Media: After 16-18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed high-glucose DMEM with 10% FBS.
- Day 4 & 5: Harvest Viral Supernatant:
  - At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
  - Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.
  - Aliquot the viral supernatant and store at -80°C. A second harvest can be performed at 72 hours post-transfection.

## Protocol 2: Lentiviral Transduction of Target Cells

This protocol describes how to transduce target cells with the **Phoenix-20** lentivirus.

#### Materials:

- Target cells (e.g., M17 neuronal cells)
- Lentiviral particles for PNX-20 overexpression
- Complete growth medium for target cells
- Hexadimethrine bromide (Polybrene)
- 96-well or 24-well plates

#### Procedure:

- Day 1: Seed Target Cells: Plate the target cells in a 96-well or 24-well plate to achieve 50-70% confluency on the day of transduction.[\[12\]](#)[\[13\]](#)
- Day 2: Transduction:
  - Thaw the lentiviral aliquots on ice.
  - Prepare fresh medium containing hexadimethrine bromide at a final concentration of 8 µg/mL (Note: some cell types are sensitive to hexadimethrine bromide).[\[12\]](#)[\[13\]](#)
  - Remove the old medium from the cells and add the medium containing hexadimethrine bromide.
  - Add the lentiviral particles to the cells at a desired Multiplicity of Infection (MOI). If this is the first time, a range of MOIs should be tested.[\[12\]](#)
  - Gently swirl the plate to mix.
  - Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.[\[12\]](#)[\[13\]](#)
- Day 3: Change Media: Remove the virus-containing medium and replace it with fresh, complete growth medium.

- Day 4 onwards: Selection and Expansion:
  - If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for transduced cells.
  - Expand the selected cells for downstream experiments.

## Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of target genes following PNx-20 overexpression.

Materials:

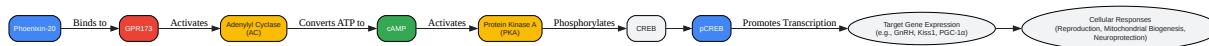
- RNA extraction kit
- cDNA synthesis kit
- SYBR Green or TaqMan master mix
- Primers for target genes (e.g., GNRH1, KISS1, PGC1A, NRF1, TFAM) and a housekeeping gene (e.g., ACTB, GAPDH)
- qRT-PCR instrument

Procedure:

- RNA Extraction: Harvest the transduced and control cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
- qRT-PCR:
  - Prepare the qRT-PCR reaction mixture containing cDNA, primers, and SYBR Green/TaqMan master mix.

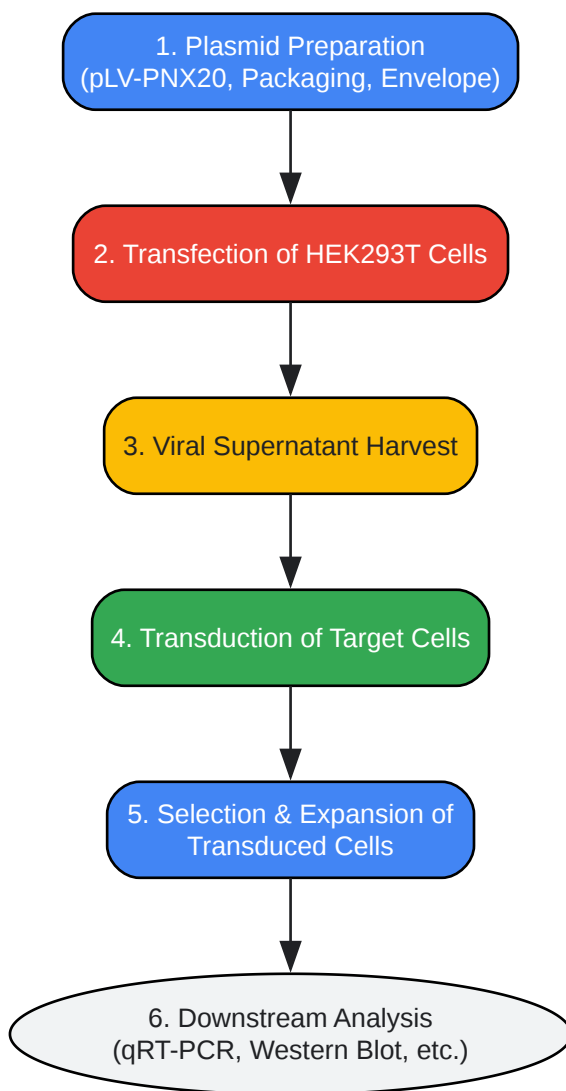
- Run the reaction on a qRT-PCR instrument using a standard cycling protocol.
- Analyze the data using the  $2^{-\Delta\Delta C_t}$  method to determine the relative fold change in gene expression.

## Mandatory Visualization



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Caption: **Phoenixin-20** signaling pathway via GPR173.



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